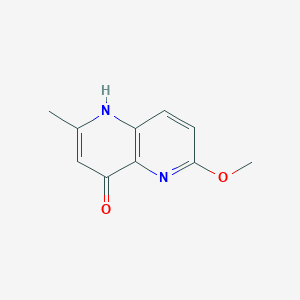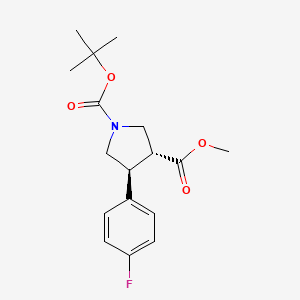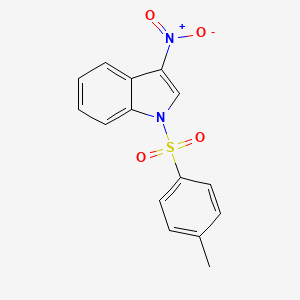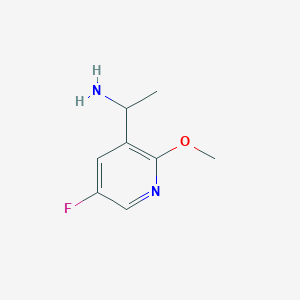![molecular formula C24H26F2N8 B13034311 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-yl)pyridin-2-yl)pyrimidin-2-amine](/img/structure/B13034311.png)
5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-yl)pyridin-2-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-yl)pyridin-2-yl)pyrimidin-2-amine: is a complex organic compound with the molecular formula C15H15F2N5 and a molecular weight of 303.31 g/mol . This compound is characterized by its unique structure, which includes a benzimidazole core, a pyrimidine ring, and multiple fluorine atoms. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-yl)pyridin-2-yl)pyrimidin-2-amine involves multiple steps, including the formation of the benzimidazole core and the subsequent attachment of the pyrimidine and piperazine moieties. The key steps in the synthesis are as follows:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.
Pyrimidine Ring Formation: The pyrimidine ring is formed through a cyclization reaction involving appropriate precursors.
Attachment of Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced pyrimidine derivatives.
Applications De Recherche Scientifique
5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-yl)pyridin-2-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting key enzymes and disrupting cellular processes. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor of certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-methyl-1H-benzimidazole: Shares the benzimidazole core but lacks the pyrimidine and piperazine moieties.
5-Fluoro-2-aminopyrimidine: Contains the pyrimidine ring but lacks the benzimidazole core and piperazine moiety.
N-(5-(Piperazin-1-yl)pyridin-2-yl)pyrimidin-2-amine: Contains the piperazine and pyrimidine moieties but lacks the benzimidazole core.
Uniqueness
The uniqueness of 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-yl)pyridin-2-yl)pyrimidin-2-amine lies in its combination of structural features, which confer specific chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and binding affinity, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C24H26F2N8 |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-(5-piperazin-1-ylpyridin-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C24H26F2N8/c1-14(2)34-15(3)30-23-18(25)10-16(11-20(23)34)22-19(26)13-29-24(32-22)31-21-5-4-17(12-28-21)33-8-6-27-7-9-33/h4-5,10-14,27H,6-9H2,1-3H3,(H,28,29,31,32) |
Clé InChI |
HBRDIGIIKSCKOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)N5CCNCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione](/img/structure/B13034232.png)
![1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13034236.png)



![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13034260.png)

![tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate](/img/structure/B13034273.png)

![7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13034285.png)




